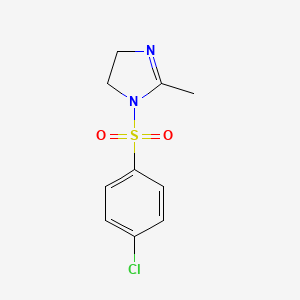

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to a 2-methyl-4,5-dihydro-1H-imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl group and chlorobenzene ring are primary sites for nucleophilic attacks:

-

Sulfonyl Carbon Reactivity : Reacts with amines (e.g., dimethylamine) to form sulfonamides.

-

Chlorobenzene Substitution : Chlorine replacement by thiols or alkoxides under basic conditions .

Substitution Examples

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Dimethylamine | N,N-dimethylsulfonamide derivative | EtOAc, reflux | 82% | |

| Sodium methoxide | Methoxybenzene derivative | MeOH, K₂CO₃, 60°C | 68% |

Oxidation and Reduction Reactions

-

Oxidation :

-

Reduction :

-

LiAlH₄ reduces the sulfonyl group to thioethers.

-

Oxidation/Reduction Data

Hydrolysis Reactions

-

Acidic Hydrolysis : Cleaves the imidazole ring to form diamines.

-

Basic Hydrolysis : Degrades the sulfonamide bond, yielding sulfonate salts .

Hydrolysis Conditions

| Medium | Products | Temperature | Time | Reference |

|---|---|---|---|---|

| 6M HCl | 1,2-diamine derivatives | 100°C | 6 hr | |

| 2M NaOH | 4-chlorobenzenesulfonate + imidazole frag |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that imidazole derivatives, including 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole, exhibit significant antimicrobial properties. These compounds have been shown to possess activity against various bacterial strains and fungi. For example, studies have demonstrated that modifications in the imidazole structure can enhance its antibacterial efficacy, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. It is part of a broader class of imidazole derivatives that have shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that certain imidazole compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents. The structural similarity of imidazole to histidine allows these compounds to interact effectively with biological macromolecules, enhancing their pharmacodynamic profiles .

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory activities. The presence of the sulfonyl group in this compound may contribute to its ability to modulate inflammatory pathways. Research has indicated that such compounds can reduce inflammation in various models, making them candidates for treating inflammatory diseases .

Antitubercular Activity

Recent studies have highlighted the potential of imidazole derivatives in combating tuberculosis. The compound's ability to inhibit Mycobacterium tuberculosis has been documented, with some derivatives displaying IC50 values in the low micromolar range. This activity is crucial given the global burden of tuberculosis and the need for new therapeutic options .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the imidazole ring can significantly influence its pharmacological properties. For instance, modifications can enhance selectivity and potency against specific targets while reducing toxicity .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparación Con Compuestos Similares

Similar Compounds

- 4-chlorobenzenesulfonyl isocyanate

- 4-chlorobenzenesulfonyl chloride

- p-toluenesulfonyl isocyanate

Comparison

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is unique due to the presence of both the sulfonyl and imidazole groups, which confer distinct chemical reactivity and biological activity. Compared to 4-chlorobenzenesulfonyl isocyanate and 4-chlorobenzenesulfonyl chloride, it has a more complex structure that allows for a broader range of interactions and applications .

Actividad Biológica

1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃ClN₂O₂S

- Molar Mass : 276.75 g/mol

The compound exhibits its biological effects through multiple mechanisms:

- Caspase Activation : Studies have shown that compounds similar to this compound induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process .

- Cell Cycle Arrest : It has been observed that these compounds can elevate the percentage of cells in the sub-G1 phase of the cell cycle, indicating a potential for cell cycle arrest in cancerous cells .

Anticancer Activity

Recent research highlights the anticancer potential of this compound and its derivatives:

- Cytotoxicity : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 6 to 20 µM, indicating their effectiveness at low concentrations .

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| HeLa | 6 - 7 | High selectivity towards cancer cells |

| MCF-7 | 49 - 82 | Lower response compared to HeLa |

| HaCaT | 18 - 20 | Less toxic to non-cancerous cells |

Apoptosis Induction

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity:

- Increased fluorescence from caspase inhibitors indicated higher levels of active caspases in treated HeLa cells .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Benzenesulfonamide Derivatives : A series of benzenesulfonamide derivatives were synthesized and evaluated for anticancer activity. The most promising showed selective cytotoxicity towards cancer cells while sparing normal cells .

- In Vivo Studies : Additional research has focused on the metabolic stability and pharmacokinetics of these compounds, suggesting favorable profiles for further development as therapeutic agents .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNQTUXQBZIPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.